molecular formula C17H15FN2O B2695904 N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine CAS No. 1977637-98-1

N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine

Cat. No. B2695904
CAS RN: 1977637-98-1
M. Wt: 282.318
InChI Key: PLMJLRYTOQDZPG-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine, also known as FMISO, is a radiopharmaceutical compound that has gained significant attention in the field of medical imaging. FMISO is a positron emission tomography (PET) tracer that is used to visualize hypoxic regions in tissues. Hypoxia is a condition where the oxygen supply to tissues is inadequate, which can lead to the development of various diseases. FMISO has been extensively studied for its potential applications in cancer diagnosis and treatment.

Mechanism of Action

N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine is a nitroimidazole derivative that is selectively taken up by hypoxic cells. The mechanism of uptake is based on the fact that hypoxic cells have a lower oxygen concentration, which creates a favorable environment for the reduction of nitroimidazole compounds. The reduced form of N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine binds covalently to cellular macromolecules, such as DNA and proteins, which allows for its detection using PET imaging.
Biochemical and Physiological Effects:
N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine is a relatively safe compound, with no significant adverse effects reported in clinical studies. The compound has a half-life of approximately 2 hours, which allows for its rapid clearance from the body. N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine is metabolized by the liver and excreted through the kidneys.

Advantages and Limitations for Lab Experiments

N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine PET imaging has several advantages over other imaging modalities. It is a non-invasive technique that allows for the detection of hypoxic regions in tumors with high sensitivity and specificity. N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine PET imaging can also provide information on the spatial distribution of hypoxia within tumors, which can help in treatment planning. However, N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine PET imaging has some limitations, such as its limited availability and high cost. Additionally, N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine PET imaging requires specialized equipment and expertise, which may not be available in all medical centers.

Future Directions

There are several future directions for the use of N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine in medical imaging. One potential application is in the monitoring of cancer treatment response. N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine PET imaging can help assess the effectiveness of various cancer treatments, such as immunotherapy and targeted therapy. Another future direction is in the development of new hypoxia-targeting compounds that can be used in combination with N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine PET imaging. These compounds can potentially improve the accuracy of hypoxia detection and enhance the therapeutic efficacy of cancer treatments. Finally, there is a need for larger clinical studies to validate the clinical utility of N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine PET imaging in various cancer types and stages.
In conclusion, N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine is a promising radiopharmaceutical compound that has potential applications in cancer diagnosis and treatment. Its selective uptake by hypoxic cells allows for the detection of hypoxic regions in tumors, which can provide valuable information for treatment planning and monitoring. Further research is needed to fully explore the potential of N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine in medical imaging and cancer therapy.

Synthesis Methods

N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine is synthesized by reacting 5-methoxyisoquinoline with 4-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide. The reaction yields the desired product, which is then purified using column chromatography. The final product is a white crystalline powder with a purity of more than 98%.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine has been extensively studied for its potential applications in cancer diagnosis and treatment. PET imaging using N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine can help identify hypoxic regions in tumors, which are associated with poor prognosis and resistance to therapy. N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine has been used to evaluate the effectiveness of various cancer treatments, such as chemotherapy and radiation therapy. N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine PET imaging can also help in the early detection of cancer and in the assessment of tumor aggressiveness.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-21-16-4-2-3-15-14(16)9-10-19-17(15)20-11-12-5-7-13(18)8-6-12/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMJLRYTOQDZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine

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